molecular formula C27H24N4O4S B5555903 4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide

Cat. No.: B5555903
M. Wt: 500.6 g/mol
InChI Key: SPGZOCSTHAECEL-VUTHCHCSSA-N
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Description

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group, a pyridin-2-yl group, and a methoxyphenyl group, all of which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of benzenesulfonyl chloride with pyridin-2-ylamine to form an intermediate sulfonamide. This intermediate is then reacted with a benzaldehyde derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-35-25-12-6-5-9-23(25)19-29-30-27(32)22-16-14-21(15-17-22)20-31(26-13-7-8-18-28-26)36(33,34)24-10-3-2-4-11-24/h2-19H,20H2,1H3,(H,30,32)/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGZOCSTHAECEL-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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